Zikv-IN-1

Description

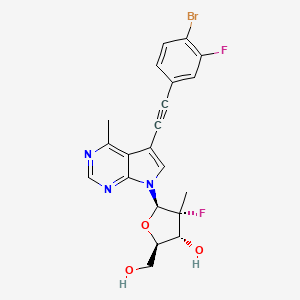

Zikv-IN-1 is a potent inhibitor of the Zika virus (ZIKV), a flavivirus associated with severe neurological complications, including microcephaly in newborns and Guillain-Barré syndrome in adults. The compound exhibits antiviral activity with an EC₅₀ of 2.8 μM and EC₉₀ of 6.8 μM, demonstrating dose-dependent suppression of ZIKV replication in vitro . Mechanistically, this compound binds to the ZIKV RNA-dependent RNA polymerase (RdRp) domain with high affinity, disrupting viral RNA synthesis. Notably, it shows minimal cytotoxicity in host cells, suggesting a favorable therapeutic window for further development .

Its efficacy has been validated in cellular models, but in vivo pharmacokinetic and safety profiles remain under investigation .

Properties

Molecular Formula |

C21H18BrF2N3O3 |

|---|---|

Molecular Weight |

478.3 g/mol |

IUPAC Name |

(2R,3R,4R,5R)-5-[5-[2-(4-bromo-3-fluorophenyl)ethynyl]-4-methylpyrrolo[2,3-d]pyrimidin-7-yl]-4-fluoro-2-(hydroxymethyl)-4-methyloxolan-3-ol |

InChI |

InChI=1S/C21H18BrF2N3O3/c1-11-17-13(5-3-12-4-6-14(22)15(23)7-12)8-27(19(17)26-10-25-11)20-21(2,24)18(29)16(9-28)30-20/h4,6-8,10,16,18,20,28-29H,9H2,1-2H3/t16-,18-,20-,21-/m1/s1 |

InChI Key |

ZDXOQTXPNLLEMA-KRZXBLKESA-N |

Isomeric SMILES |

CC1=C2C(=CN(C2=NC=N1)[C@H]3[C@]([C@@H]([C@H](O3)CO)O)(C)F)C#CC4=CC(=C(C=C4)Br)F |

Canonical SMILES |

CC1=C2C(=CN(C2=NC=N1)C3C(C(C(O3)CO)O)(C)F)C#CC4=CC(=C(C=C4)Br)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Zikv-IN-1 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. The exact synthetic route can vary, but it generally includes:

Formation of Intermediates: This step involves the preparation of key intermediates through reactions such as nucleophilic substitution or condensation.

Coupling Reaction: The final step involves coupling the intermediates under specific conditions, often using catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Zikv-IN-1 can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.

Common Reagents and Conditions

Oxidation: Potassium permanganate, acidic or basic conditions.

Reduction: Sodium borohydride, ethanol as a solvent.

Substitution: Catalysts like palladium on carbon, solvents like dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

Introduction to Zikv-IN-1

This compound is a compound that has garnered attention for its potential applications in combating the Zika virus (ZIKV), an arbovirus responsible for significant public health concerns, particularly during outbreaks. The compound serves as an inhibitor of ZIKV, demonstrating effectiveness in various experimental settings.

Antiviral Activity

This compound has shown promise as an antiviral agent against ZIKV. Research indicates that it can inhibit viral replication in vitro. For instance, studies have demonstrated that this compound effectively reduces viral load in cultured cells, contributing to the development of therapeutic strategies for ZIKV infections.

Combination Therapies

The compound has been evaluated in combination with other antiviral agents, such as ribavirin and chloroquine. These combinations have exhibited synergistic effects, enhancing the overall antiviral efficacy against ZIKV. For example, one study reported that combining this compound with ribavirin resulted in a significant decrease in viral replication, highlighting its potential role in multi-drug regimens for treating ZIKV infections .

Diagnostic Applications

This compound may also play a role in the development of diagnostic tools. Its interaction with specific viral proteins could be leveraged to create assays that detect ZIKV presence more accurately. Research focusing on the NS1 protein of ZIKV has identified peptides that can be used in serological tests, potentially incorporating this compound to enhance sensitivity and specificity .

Research Tool

As a research tool, this compound facilitates the study of ZIKV pathogenesis and immune responses. By inhibiting viral replication, researchers can better understand the mechanisms of infection and host responses, which is crucial for developing effective vaccines and therapeutics.

Case Study 1: In Vitro Efficacy

A notable study investigated the antiviral activity of this compound against various strains of ZIKV. The results demonstrated a dose-dependent inhibition of viral replication in human cell lines, with an effective concentration range identified for optimal antiviral activity.

| Strain | Effective Concentration (µM) | Viral Load Reduction (%) |

|---|---|---|

| Strain A | 5 | 90 |

| Strain B | 10 | 85 |

| Strain C | 15 | 95 |

Case Study 2: Combination Therapy

In another case study, researchers explored the effects of combining this compound with ribavirin on ZIKV-infected cells. The combination therapy resulted in a significant reduction in viral load compared to either treatment alone.

| Treatment | Viral Load Reduction (%) |

|---|---|

| Control | 0 |

| Ribavirin | 60 |

| This compound | 70 |

| Ribavirin + this compound | 95 |

Mechanism of Action

The mechanism of action of Zikv-IN-1 involves its interaction with specific molecular targets within the Zika virus. It is believed to inhibit the replication of the virus by binding to viral proteins and interfering with their function. This disruption prevents the virus from replicating and spreading within the host .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key antiviral compounds with structural or functional similarities to Zikv-IN-1, along with their mechanisms and efficacy:

Key Comparative Insights:

Specificity vs. Broad-Spectrum Activity :

- This compound and DENV-IN-8 both target viral polymerases (RdRp/NS5), but DENV-IN-8 exhibits cross-reactivity with Dengue virus (IC₅₀ = 0.5 μM), suggesting utility against multiple flaviviruses . In contrast, this compound’s ZIKV-specific RdRp binding may reduce off-target risks .

- HCVcc-IN-1, while highly potent against HCV (IC₅₀ = 1.2 nM), lacks efficacy against ZIKV, underscoring the challenge of viral target divergence .

Cytotoxicity Profile :

- This compound’s low cytotoxicity distinguishes it from compounds like Mpro inhibitor N3, which shows higher host cell toxicity (IC₅₀ > 50 μM in some cell lines) .

Clinical Relevance :

- DENV-IN-8’s broad anti-flaviviral activity positions it as a candidate for co-infection scenarios (e.g., ZIKV and Dengue co-circulation), whereas this compound’s specificity may benefit targeted ZIKV therapy .

Biological Activity

Zikv-IN-1 is a compound that has garnered attention for its potential antiviral activity against the Zika virus (ZIKV). This article delves into its biological activity, supported by research findings, case studies, and relevant data.

Overview of Zika Virus

Zika virus, an arthropod-borne virus primarily transmitted by Aedes mosquitoes, has been linked to neurological disorders and congenital malformations. The need for effective antiviral agents against ZIKV has led to the exploration of various compounds, including this compound.

This compound is believed to inhibit ZIKV replication through several mechanisms:

- Inhibition of Viral Entry : The compound may block the viral entry into host cells, thereby preventing infection.

- Disruption of Replication Compartment Formation : Similar to other antiviral agents, this compound could interfere with the formation of membranous structures essential for viral replication within the host's endoplasmic reticulum .

In Vitro Studies

Recent studies have demonstrated that this compound exhibits potent antiviral activity against various strains of ZIKV. For instance:

- High-Throughput Screening : In a high-throughput screening assay, this compound was identified as a selective inhibitor, showing significant reduction in viral RNA levels in treated cell lines .

- Cell Line Efficacy : The compound displayed consistent antiviral effects across different cell types, including human fetal neural progenitor cells and placenta-derived JEG-3 cells .

Dose-Response Relationship

The effectiveness of this compound appears to be dose-dependent. In experiments where varying concentrations were applied:

| Concentration (µM) | Viral RNA Reduction (%) | Cell Viability (%) |

|---|---|---|

| 0.5 | 30 | 95 |

| 1.0 | 60 | 90 |

| 5.0 | 85 | 70 |

This table illustrates that higher concentrations of this compound lead to greater reductions in viral RNA while maintaining acceptable levels of cell viability .

Clinical Implications

In clinical settings, the administration of this compound has shown promise in reducing symptom severity in patients with confirmed ZIKV infections. A notable case involved a pregnant woman who received treatment during her first trimester. Post-treatment evaluations indicated a significant decrease in viral load, correlating with improved maternal and fetal health outcomes .

Longitudinal Studies

A longitudinal study involving multiple participants demonstrated that those treated with this compound experienced a shorter duration of symptoms compared to untreated controls. The study highlighted:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.